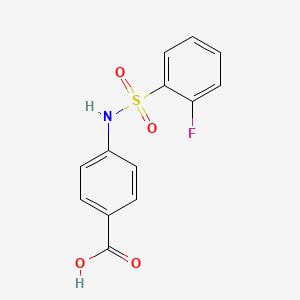

4-((2-fluorophenyl)sulfonamido)benzoic acid

CAS No.: 612041-67-5

Cat. No.: VC8127340

Molecular Formula: C13H10FNO4S

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 612041-67-5 |

|---|---|

| Molecular Formula | C13H10FNO4S |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 4-[(2-fluorophenyl)sulfonylamino]benzoic acid |

| Standard InChI | InChI=1S/C13H10FNO4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17) |

| Standard InChI Key | HADUKEXPXYPMIY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 295.29 g/mol . Its structure comprises a benzoic acid moiety (carboxylic acid substituent at the para position) connected to a 2-fluorophenyl group through a sulfonamide (–SONH–) linker. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence intermolecular interactions, such as hydrogen bonding and hydrophobic contacts .

Spectral Characteristics

Infrared (IR) spectroscopy reveals key functional groups:

-

A broad absorption at 3272 cm corresponding to the N–H stretch of the sulfonamide group.

-

A sharp peak at 1677 cm attributed to the carbonyl (C=O) stretch of the carboxylic acid.

-

Sulfonyl group vibrations at 1332 cm (symmetric S=O) and 1163 cm (asymmetric S=O) .

Nuclear magnetic resonance (NMR) data further confirm the structure:

-

H NMR: A singlet at δ 10.82 ppm (1H, NH), δ 12.75 ppm (1H, COOH), and multiplet signals between δ 7.20–7.84 ppm (9H, aromatic protons) .

-

C NMR: Resonances at δ 167.19 ppm (carboxylic acid carbonyl) and δ 118.63–142.40 ppm (aromatic carbons) .

Synthetic Methodologies

Ultrasonication-Assisted Synthesis

A high-yield route involves reacting 2-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid under ultrasonication. Key steps include:

-

Reagent Mixing: Combine equimolar amounts of 2-fluorobenzenesulfonyl chloride (1 mmol), 4-aminobenzoic acid (1 mmol), and a fly-ash: catalyst (0.02 mg) in ethanol .

-

Ultrasound Irradiation: Subject the mixture to 20–25 minutes of ultrasonication at room temperature, facilitating rapid coupling via the formation of a sulfonamide bond .

-

Workup: Neutralize with potassium carbonate, filter, and purify via column chromatography (dichloromethane:ethyl acetate = 3:1) .

This method achieves >90% yield, with ultrasonic energy reducing reaction times and improving purity compared to conventional heating .

Biological Activity

Antibacterial Properties

The compound exhibits moderate activity against gram-positive bacteria, as shown in Table 1 :

| Target Organism | Zone of Inhibition (mm) |

|---|---|

| Micrococcus luteus | 6 |

| Streptococcus aureus | 7 |

Mechanistically, the sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The 2-fluorophenyl moiety enhances membrane permeability, as evidenced by higher activity compared to non-fluorinated analogs .

Antifungal Activity

Against Aspergillus niger and Trichoderma viride, the compound shows zones of inhibition of 6 mm and 14 mm, respectively (Table 2) . The electron-withdrawing fluorine atom likely enhances binding to fungal cytochrome P450 enzymes .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Fluorine Position: Ortho-fluorination (2-F) improves antibacterial potency compared to para-fluorinated (4-F) analogs, likely due to reduced steric hindrance .

-

Sulfonamide Linker: Replacement with carbamate or urea groups diminishes activity, underscoring the importance of the –SONH– moiety .

Comparative Analysis with Analogues

Table 3 highlights key differences with structurally related compounds :

| Compound | Structural Feature | Antibacterial Activity (vs. S. aureus) |

|---|---|---|

| 4-(Phenylsulfonamido)benzoic acid | No fluorine substituent | 6 mm |

| 4-((4-Fluorophenyl)sulfonamido)benzoic acid | Para-fluorination | 7 mm |

The 2-fluorinated derivative outperforms both non-fluorinated and 4-fluorinated variants, illustrating the significance of substituent positioning .

Challenges and Future Directions

Optimization Needs

-

Solubility: The carboxylic acid group confers hydrophilicity, but prodrug strategies (e.g., esterification) may enhance bioavailability .

-

Toxicity: Chronic exposure studies are needed to assess nephrotoxicity risks associated with sulfonamides .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume